3,3-Dimethyl-1-(2-nitrophenyl)urea
Overview
Description
3,3-Dimethyl-1-(2-nitrophenyl)urea is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its solid physical state and is typically stored at room temperature .
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(2-nitrophenyl)urea involves several steps. One common method includes the reaction of 2-nitroaniline with dimethylcarbamoyl chloride under controlled conditions . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3,3-Dimethyl-1-(2-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-1-(2-nitrophenyl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with proteins and enzymes . These interactions can modulate the activity of the target proteins, leading to various biochemical effects . The exact pathways involved depend on the specific biological context and the nature of the target proteins .
Comparison with Similar Compounds
3,3-Dimethyl-1-(2-nitrophenyl)urea can be compared with other similar compounds such as:
3-Methyl-1,1-diphenylurea: This compound has a similar urea structure but with different substituents, leading to distinct chemical properties and applications.
1,1-Dimethyl-3-(2-methyl-4-nitrophenyl)urea: Another related compound with variations in the nitro group position and additional methyl groups.
The uniqueness of this compound lies in its specific nitro group positioning and the presence of two methyl groups, which influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1,1-dimethyl-3-(2-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHCWIPAUJHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338902 | |
Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-29-8 | |
Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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